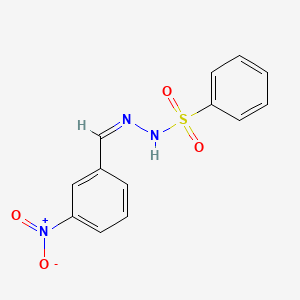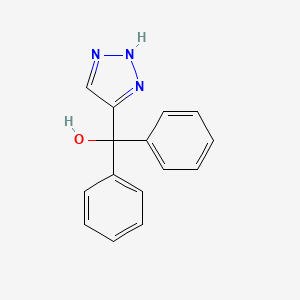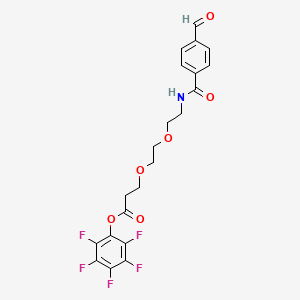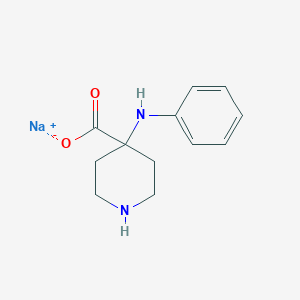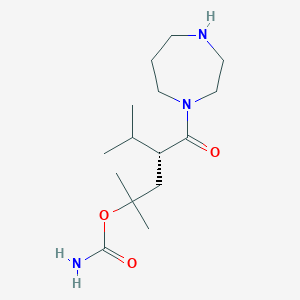
(R)-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate is a complex organic compound that features a diazepane ring, a carbamate group, and a dimethylhexane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate typically involves multi-step organic reactions. One common method includes the formation of the diazepane ring through cyclization reactions, followed by the introduction of the carbamate group via carbamoylation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The choice of reagents, catalysts, and solvents is optimized to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
®-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes at the molecular level.
Medicine
In medicine, ®-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of ®-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events that lead to the desired therapeutic or industrial effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diazepane derivatives: These compounds share the diazepane ring structure but differ in their substituents.
Carbamate derivatives: These compounds share the carbamate group but differ in their backbone structure.
Uniqueness
®-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to exhibit distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C15H29N3O3 |
|---|---|
Molekulargewicht |
299.41 g/mol |
IUPAC-Name |
[(4R)-4-(1,4-diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl] carbamate |
InChI |
InChI=1S/C15H29N3O3/c1-11(2)12(10-15(3,4)21-14(16)20)13(19)18-8-5-6-17-7-9-18/h11-12,17H,5-10H2,1-4H3,(H2,16,20)/t12-/m1/s1 |
InChI-Schlüssel |
CUHDMPDNDXQMKU-GFCCVEGCSA-N |
Isomerische SMILES |
CC(C)[C@@H](CC(C)(C)OC(=O)N)C(=O)N1CCCNCC1 |
Kanonische SMILES |
CC(C)C(CC(C)(C)OC(=O)N)C(=O)N1CCCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 3-{[2-(4-methylpiperazin-1-yl)ethyl]amino}azetidine-1-carboxylate](/img/structure/B11830587.png)
![methyl (1S,2S,3R,4R)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylate](/img/structure/B11830592.png)


![tert-butyl N-(1-{[1-({4-[(diaminomethylidene)amino]-1-[(5-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butyl}carbamoyl)-2-hydroxyethyl]carbamoyl}-2-phenylethyl)carbamate](/img/structure/B11830605.png)
![tert-butyl (1-(1H-benzo[d]imidazol-2-yl)piperidin-3-yl)carbamate](/img/structure/B11830613.png)


![8-[3-(pyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1,8-diazaspiro[5.5]undecane](/img/structure/B11830635.png)
